molecular formula C6H14O B044104 3,3-Dimethyl-1-butanol CAS No. 624-95-3

3,3-Dimethyl-1-butanol

Cat. No. B044104
CAS RN: 624-95-3
M. Wt: 102.17 g/mol
InChI Key: DUXCSEISVMREAX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 3,3-Dimethyl-1-butanol involves various chemical reactions. For instance, the synthesis of butyrate and 1,3-dioxane derivatives showcases the intricacy of creating compounds with specific structural features through methods such as the Baeyer-Villiger oxidation and intramolecular Friedel-Crafts cyclization (Jebas et al., 2013).

Molecular Structure Analysis

Investigations into the molecular structure of 3,3-Dimethyl-1-butanol and related compounds reveal detailed insights. Techniques such as FTIR, NMR spectroscopy, and single-crystal X-ray diffraction have been employed to elucidate their crystal structures, demonstrating the compounds' complex molecular geometries and interactions (Jebas et al., 2013).

Chemical Reactions and Properties

The chemical reactivity and properties of 3,3-Dimethyl-1-butanol derivatives have been explored through various studies. For example, the synthesis and characterization of structure H hydrate formed with carbon dioxide and 3,3-dimethyl-2-butanone provide insights into the compound's chemical behavior under specific conditions (Tezuka et al., 2013).

Physical Properties Analysis

The physical properties of 3,3-Dimethyl-1-butanol, such as vibrational spectra, have been measured using techniques like inelastic incoherent neutron scattering and mid-infrared spectroscopy. These studies offer a deeper understanding of the compound's characteristics at the molecular level (Juszyńska et al., 2008).

Chemical Properties Analysis

The chemical properties of 3,3-Dimethyl-1-butanol, including its reactivity and interactions, have been a subject of detailed research. For instance, the enantioselective reduction of 3,3-dimethyl butanone-2 with borane catalyzed by oxazaborolidine highlights the compound's reactivity and potential for creating enantiomerically enriched products (Li & Tian, 2001).

Scientific Research Applications

Parakairomone Component to Aleurodicus Dispersus

  • Scientific Field : Arthropod-Plant Interactions
  • Application Summary : 3,3-Dimethyl-1-butanol is used as a parakairomone component to Aleurodicus dispersus, a highly polyphagous pest. It is used to monitor and control adult A. dispersus .
  • Methods of Application : In laboratory and field experiments, the effect of hexanol isomers on olfactory orientation of the spiraling whitefly, Aleruodicus dispersus Russell, was examined. The trap captures of 3,3-dimethyl-1-butanol were significantly more than that of (±)-2-hexanol and 3-methyl-3-pentanol .
  • Results : The optimum concentration of 3,3-dimethyl-1-butanol was found to be 1 μ1/ml. It significantly attracted female A. dispersus .

Therapy Against Hypertension Programmed by Perinatal TCDD Exposure

  • Scientific Field : Nutritional Science
  • Application Summary : Maternal 3,3-Dimethyl-1-butanol therapy protects adult male rat offspring against hypertension programmed by perinatal TCDD exposure .
  • Methods of Application : Pregnant Sprague-Dawley rats were given a weekly oral dose of TCDD 200 ng/kg for four doses (T), 1% DMB in drinking water (D), TCDD + DMB (TD), or vehicle © in pregnancy and lactation periods .
  • Results : Treatment with DMB during pregnancy and lactation rescued hypertension induced by perinatal TCDD exposure .

Preparation of Nickel Based Single-Molecule Magnets

  • Scientific Field : Chemistry
  • Application Summary : 3,3-Dimethyl-1-butanol is used as a ligand in the preparation of nickel based single-molecule magnets .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results : The specific results or outcomes are not detailed in the source .

Synthesis of Lipophilic Alkyl Parabens as Antifungal Agents

  • Scientific Field : Medicinal Chemistry
  • Application Summary : 3,3-Dimethyl-1-butanol is used in the synthesis of lipophilic alkyl parabens as antifungal agents .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results : The specific results or outcomes are not detailed in the source .

Synthesis of Hydrocarbon Surfactants

  • Scientific Field : Industrial Chemistry
  • Application Summary : 3,3-Dimethyl-1-butanol is used as a precursor to synthesize hydrocarbon surfactants .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results : The specific results or outcomes are not detailed in the source .

Potential Treatment for Heart Disease

  • Scientific Field : Nutritional Science
  • Application Summary : A compound called DMB (3,3-dimethyl-1-butanol), found in olive oil, red wine and other foods, may someday be a first-of-its kind drug with the potential to treat—or even prevent—heart disease in the future .
  • Methods of Application : The investigators report that in mice, dietary supplementation with this naturally occurring compound safely inhibited atherosclerosis (plaque buildup in arteries) and significantly lowered production of TMAO (trimethylamine-N-oxide), a heart-harming metabolite derived from gut bacteria .
  • Results : If future studies show similar effects in people, the research may ultimately lead to a new strategy to treat—or even prevent—heart disease and stroke, two of the leading causes of death globally .

Synthesis of Branched Alkanols

  • Scientific Field : Industrial Chemistry
  • Application Summary : 3,3-Dimethyl-1-butanol is a branched alkanol, which can be used in the synthesis of other branched alkanols .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results : The specific results or outcomes are not detailed in the source .

Safety And Hazards

3,3-Dimethyl-1-butanol is classified as a flammable liquid and vapor . It is advised to keep it away from heat/sparks/open flames/hot surfaces, and to store it in a well-ventilated place . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this chemical .

Future Directions

A compound called DMB (3,3-dimethyl-1-butanol), found in olive oil, red wine, and other foods, may someday be a first-of-its kind drug with the potential to treat—or even prevent—heart disease in the future . This suggests that 3,3-Dimethyl-1-butanol could have significant potential in the field of medicine.

properties

IUPAC Name

3,3-dimethylbutan-1-ol
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InChI

InChI=1S/C6H14O/c1-6(2,3)4-5-7/h7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

DUXCSEISVMREAX-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H14O
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3060796
Record name 3,3-Dimethyl-1-butanol
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Molecular Weight

102.17 g/mol
Source PubChem
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Physical Description

Colorless liquid with an odor like alcohol; [Alfa Aesar MSDS]
Record name 3,3-Dimethyl-1-butanol
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Product Name

3,3-Dimethyl-1-butanol

CAS RN

624-95-3, 26401-20-7
Record name 3,3-Dimethyl-1-butanol
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Record name 3,3-Dimethylbutan-1-ol
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Record name 3,3-DIMETHYL-1-BUTANOL
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Record name 3,3-Dimethyl-1-butanol
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Record name 3,3-dimethylbutan-1-ol
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Record name 3,3-DIMETHYL-1-BUTANOL
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Synthesis routes and methods

Procedure details

The procedure of Example 1 is followed; instead of using potassium hydroxide, 1 mole of potassium hydroxide and 1 mole of sodium hydroxide is utilized, as well as 2 moles of neohexyl chloride. A conversion of about 50% is attained in this procedure. The yields of neohexene, neohexanol, and dineohexyl ether, based on converted neohexyl chloride, are 70.0 mol-%, 6.1 mol-%, and 7.1 mol-%, respectively.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step Two
Quantity
1 mol
Type
reactant
Reaction Step Three
Quantity
2 mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
1,100
Citations
G Wang, B Kong, W Shuai, H Fu, X Jiang… - The Journal of nutritional …, 2020 - Elsevier
Trimethylamine N-oxide (TMAO) is closely related to cardiovascular diseases, particularly heart failure (HF). Recent studies shows that 3,3-dimethyl-1-butanol (DMB) can reduce plasma …
Number of citations: 48 www.sciencedirect.com
AG Casso, NS VanDongen… - The Journal of …, 2022 - Wiley Online Library
Vascular dysfunction: develops progressively with ageing; increases the risk of cardiovascular diseases (CVD); and is characterized by endothelial dysfunction and arterial stiffening, …
Number of citations: 7 physoc.onlinelibrary.wiley.com
M Valiente, M Álvarez - Colloids and Surfaces A: Physicochemical and …, 2001 - Elsevier
Phase and rheological behaviors for laurylsulfobetaine with 1-butanol and with 3,3-dimethyl-1-butanol at 30.0±0.1C are presented. Both systems show three liquid crystal phases: …
Number of citations: 17 www.sciencedirect.com
J Mao, P Zhao, Q Wang, A Chen, X Li, X Li, T Liu… - Neuroscience …, 2021 - Elsevier
The influence of gut microbiota on brain function and brain disorders has been attracted more and more attention. Trimethylamine N-oxide (TMAO), an indirect metabolite of gut …
Number of citations: 7 www.sciencedirect.com
M Massalska-Arodz, T Nakamoto, T Wasiutyński… - The Journal of Chemical …, 2004 - Elsevier
As a part of a project for glass-formers having various values of fragility, molecular dynamics of a glass-forming material 3,3-dimethyl-1-butanol has been presented on the basis of the …
Number of citations: 17 www.sciencedirect.com
CN Hsu, CY Hou, CT Lee, GP Chang-Chien, S Lin… - Nutrients, 2021 - mdpi.com
Maternal exposure to environmental pollutants affects fetal development, which can result in hypertension in adulthood. Gut microbiota-derived metabolite trimethylamine (TMA), …
Number of citations: 10 www.mdpi.com
RM Dawson - Journal of neurochemistry, 1975 - Wiley Online Library
A comparison was made of the manner in which choline chloride and 3,3‐dimethyl‐1‐butanol react with the acetylenzyme formed during the hydrolysis of esters of acetic acid by …
Number of citations: 11 onlinelibrary.wiley.com
E Juszyńska, K Hołderna-Natkaniec… - … Physica Polonica A, 2008 - bibliotekanauki.pl
Molecular vibrational spectra in 3, 3-dimethyl-1-butanol, $(CH_3)_3$ $CCH_2CH_2OH$, and 3, 3-dimethyl-2-butanol, $(CH_3)_3CCHOHCH_3$, were measured by the inelastic …
Number of citations: 7 bibliotekanauki.pl
PS Skell, PH Reichenbacher - Journal of the American Chemical …, 1968 - ACS Publications
The 3, 3-dimethyl-l-butyl cationsgenerated by anodic oxidation of the radical and by deoxideation show similar patterns of trapping, ß cleavage, anddouble 1, 2 rearangements over a …
Number of citations: 27 pubs.acs.org
S Moon, SO Park, YH Ahn, H Kim, E Shin… - Chemical Engineering …, 2018 - Elsevier
To unlock the potential of clathrates hydrate for versatile applications in energy and environmental application such as energy storage, gas separation, and novel functional materials, …
Number of citations: 11 www.sciencedirect.com

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